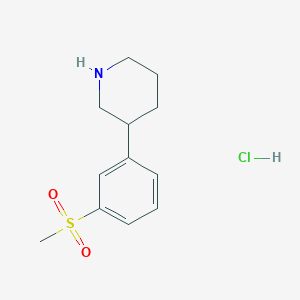

3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride

描述

Structural Characterization

Molecular Formula and Atomic Composition

3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride is characterized by the molecular formula C₁₂H₁₈ClNO₂S , comprising the following atomic composition:

| Element | Count | Atomic Weight Contribution |

|---|---|---|

| Carbon (C) | 12 | 12 × 12.01 = 144.12 g/mol |

| Hydrogen (H) | 18 | 18 × 1.008 = 18.14 g/mol |

| Chlorine (Cl) | 1 | 1 × 35.45 = 35.45 g/mol |

| Nitrogen (N) | 1 | 1 × 14.01 = 14.01 g/mol |

| Oxygen (O) | 2 | 2 × 16.00 = 32.00 g/mol |

| Sulfur (S) | 1 | 1 × 32.07 = 32.07 g/mol |

Total Molecular Weight : 275.80 g/mol

This compound exists as a hydrochloride salt, with the chloride ion counterbalancing the positively charged piperidine nitrogen. The molecular structure integrates a six-membered piperidine ring (C₅H₁₁N) substituted at the 3-position with a 3-methanesulfonylphenyl group (C₇H₇SO₂).

2D and 3D Structural Representations

2D Structure

The 2D structure depicts a piperidine ring with a nitrogen atom at position 1 and a 3-methanesulfonylphenyl substituent at position 3. The phenyl group is further substituted with a methylsulfonyl (-SO₂CH₃) moiety at the para position relative to the piperidine attachment.

Key Features :

- Piperidine Ring : Six-membered saturated ring with one nitrogen atom.

- Substituents :

3D Structure

The 3D conformation emphasizes the chair conformer of the piperidine ring, which is energetically favored due to reduced steric strain. The 3-methanesulfonylphenyl group adopts an equatorial orientation to minimize eclipsing interactions.

| Structural Element | 3D Orientation | Impact on Stability |

|---|---|---|

| Piperidine Ring | Chair conformation | Maximizes ring stability |

| 3-Methanesulfonylphenyl | Equatorial | Minimizes steric clashes |

| Sulfonyl Group | Tetrahedral geometry | Stabilizes electron-withdrawing effects |

The methylsulfonyl group’s tetrahedral geometry is critical for its electron-withdrawing properties, which influence reactivity.

IUPAC Nomenclature and Synonymic Variations

IUPAC Name

The systematic name is (3S)-3-[3-(methylsulfonyl)phenyl]piperidine hydrochloride , reflecting the stereocenter at carbon 3 of the piperidine ring.

Key Components :

- 3-Position : Substitution site on the piperidine ring.

- 3-(Methylsulfonyl)phenyl : Meta-substituted phenyl group with a methylsulfonyl substituent.

- Hydrochloride Salt : Indicates the ionic form with a chloride counterion.

Synonyms and Identifiers

| Synonym | CAS Number | UNII |

|---|---|---|

| OSU 6162 hydrochloride | 156907-84-5 | V5SBJBUJW6 |

| PNU 96391 | 156907-84-5 | V5SBJBUJW6 |

| 3-(3-Methanesulfonylphenyl)piperidine hydrochloride | 156907-84-5 | V5SBJBUJW6 |

InChI : InChI=1S/C12H17NO2S.ClH/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1H

SMILES : CS(=O)(=O)C1=CC=CC(=C1)[C@@H]2CCCNC2.Cl

Conformational Analysis of Piperidine and Sulfonyl Groups

Piperidine Ring Conformation

The piperidine ring predominantly adopts a chair conformation in both neutral and cationic states, as confirmed by quantum mechanical studies.

Key Findings :

- Chair vs. Twist-Boat : The chair conformation is favored due to reduced 1,3-diaxial interactions.

- Stereochemistry : The (3S) configuration places the 3-methanesulfonylphenyl group in a trans-diaxial arrangement, minimizing steric strain.

Sulfonyl Group Geometry

The methylsulfonyl group exhibits a tetrahedral geometry with bond angles ranging from 103° to 118°, as observed in analogous sulfones.

Impact of Electron-Withdrawing Effects :

- The sulfonyl group’s electronegativity polarizes the adjacent carbon, enhancing the π-character of the C–N bond in the piperidine ring.

- This polarization stabilizes the axial conformation of substituents in N-acylpiperidines, though in this compound, the equatorial orientation dominates due to steric considerations.

Table: Conformational Preferences

| Conformation | Energy Stability | Dominant in |

|---|---|---|

| Chair | High | Piperidine rings |

| Twist-Boat | Low | Distorted systems |

| Axial | Varies | N-acylpiperidines |

属性

IUPAC Name |

3-(3-methylsulfonylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S.ClH/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNLOMFBBVEBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Grignard Reaction and Subsequent Functional Group Transformations

Step (a): Grignard Addition

The synthesis often starts with a Grignard reaction between a protected 3-piperidone derivative and a 3-substituted phenyl magnesium halide to form a 3-hydroxy-3-phenylpiperidine intermediate. For example, N-protected 3-piperidone reacts with 3-methanesulfonyl-phenylmagnesium bromide under inert atmosphere at low temperatures (0-5 °C) in anhydrous tetrahydrofuran or diethyl ether solvents.Step (b): Dehydration

The hydroxyl group on the intermediate is eliminated through an acid-catalyzed dehydration reaction, often using strong inorganic acids such as sulfuric acid or hydrochloric acid in solvents like toluene or xylene, to yield an olefinic intermediate.Step (c): Hydrogenation

The olefinic intermediate is hydrogenated in the presence of a transition metal catalyst (e.g., palladium on carbon) under mild hydrogen pressure and elevated temperature (~60 °C) to saturate the double bond and obtain N-protected 3-phenylpiperidine.Step (d): Deprotection and Salt Formation

The protecting group is removed by acidic or reductive conditions to yield the free amine, which is then converted into the hydrochloride salt by treatment with hydrochloric acid in isopropanol at elevated temperatures (65-80 °C). The salt is crystallized by controlled cooling and seeding to obtain pure this compound.

Oxidation of Sulfide to Sulfone

The methanesulfonyl group is introduced by oxidation of a sulfide precursor. The oxidation is typically performed using catalytic oxidizing agents such as sodium tungstate in the presence of peroxides like sodium peroxide or hydrogen peroxide under strongly acidic conditions (pH < 2), often in solvents like water or organic solvents.

The oxidation step is critical to ensure full conversion of the sulfide to the sulfone (methanesulfonyl) functionality, which is essential for the biological activity and stability of the compound.

Detailed Reaction Conditions and Parameters

Purification and Characterization

The hydrochloride salt is isolated by filtration after crystallization from isopropanol solutions, washed with isopropanol to remove impurities, and dried under nitrogen atmosphere to yield a stable, pure compound.

Purity is typically confirmed by chromatographic methods (TLC, HPLC), elemental analysis, and spectroscopic techniques (IR, NMR, MS).

Research Findings and Optimization Notes

The oxidation step requires careful pH control; performing the oxidation at pH less than 2 ensures complete conversion to the sulfone without over-oxidation or degradation.

Use of sodium tungstate as a catalyst with sodium peroxide as oxidant has shown superior selectivity and yield compared to other oxidants.

The Grignard reaction benefits from strict anhydrous conditions and temperature control to avoid side reactions and ensure high yield of the hydroxy intermediate.

The final salt crystallization process is optimized by seeding and slow cooling to enhance crystal quality and purity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Purpose | Challenges/Considerations |

|---|---|---|---|

| Grignard Reaction | 3-methanesulfonyl-phenyl magnesium bromide, THF | Formation of 3-hydroxy-3-phenylpiperidine | Moisture sensitivity, temperature control |

| Dehydration | Strong acid (HCl, H2SO4), toluene | Elimination of hydroxyl to form olefin | Acid strength and solvent choice |

| Hydrogenation | Pd/C, H2, ethanol, acetic acid | Saturation of olefin bond | Catalyst poisoning, reaction time |

| Sulfide Oxidation | Sodium tungstate, sodium peroxide, acidic pH | Conversion of sulfide to sulfone | pH control critical |

| Salt Formation | 5N HCl in isopropanol, seeding, controlled cooling | Crystallization of hydrochloride salt | Crystallization kinetics, purity |

化学反应分析

Types of Reactions

3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding phenyl-piperidine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Phenyl-piperidine derivatives.

Substitution: Various substituted phenyl-piperidine derivatives.

科学研究应用

Pharmacological Applications

The primary applications of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride are rooted in its interaction with neurotransmitter systems, particularly the dopaminergic system. Below are key therapeutic areas where this compound has shown promise:

Neurological Disorders

- Schizophrenia : Research indicates that this compound may stabilize dopamine levels, which is crucial in managing symptoms associated with schizophrenia. It modulates dopamine receptor activity, potentially enhancing treatment efficacy in combination therapies.

- Parkinson's Disease : The compound has been studied for its neuroprotective effects and ability to alleviate motor symptoms in Parkinson's disease models.

Dopamine Stabilization

- The compound acts as a dopamine stabilizer by interacting with dopamine receptors, which may help balance dopamine levels in the brain, making it beneficial for conditions characterized by dopaminergic dysregulation.

Study 1: Dopaminergic Modulation

A study published in Drug Metabolism and Disposition investigated the pharmacokinetics of this compound using stable isotope-labeled compounds. The findings suggested that the compound effectively modulates dopaminergic activity, which is essential for its therapeutic effects in neuropsychiatric disorders .

Study 2: Neuroprotective Effects

In preclinical models of Parkinson's disease, administration of this compound demonstrated significant neuroprotective effects, reducing neuronal death and improving motor function. This study underscores its potential as a therapeutic agent in neurodegenerative diseases.

作用机制

The mechanism of action of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring and the piperidine moiety. This can affect the compound’s binding affinity to various receptors and enzymes, modulating their activity and leading to potential biological effects.

相似化合物的比较

Comparison with Similar Compounds

The following table compares 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride with structurally related piperidine derivatives, highlighting key structural features, molecular properties, and biological activities:

Structural and Functional Insights

Paroxetine’s benzodioxol and fluorophenyl groups contribute to its high SSRI potency, suggesting that bulkier substituents may optimize receptor interactions .

Molecular Weight and Solubility :

- The target compound’s molecular weight (275.79 g/mol) is lower than paroxetine (365.83 g/mol), which may improve blood-brain barrier penetration .

- Sulfonyl-containing analogs (e.g., 3-[(phenylsulfonyl)methyl]piperidine HCl) exhibit similar molecular weights but differ in substituent positioning, impacting solubility and metabolic pathways .

Safety and Handling: Piperidine hydrochlorides generally require stringent safety protocols due to acute toxicity and skin/eye irritation risks, as seen in 3-(2-Methylphenoxy)piperidine HCl . While specific data for the target compound are unavailable, analogous hazards are likely.

Research Findings and Limitations

- highlights SSRI activity in trifluoromethyl/methoxy-substituted piperidines, suggesting the target compound’s methanesulfonyl group could similarly modulate serotonin reuptake.

- Paroxetine’s clinical success underscores the importance of fluorophenyl and benzodioxol groups, which are absent in the target compound but provide a benchmark for structural optimization .

- Gaps in Data: No direct pharmacological studies on 3-(3-Methanesulfonyl-phenyl)-piperidine HCl were found in the evidence.

生物活性

3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride, commonly referred to as OSU-6162 or PNU-96391, is a piperidine derivative that has garnered attention in pharmacological research due to its significant biological activities, particularly in the modulation of dopaminergic pathways. This compound is characterized by its unique structure comprising a piperidine ring with a methanesulfonyl group and a phenyl moiety, which contributes to its interaction with various neurotransmitter systems.

- Molecular Formula : CHNOS.HCl

- Molecular Weight : Approximately 275.79 g/mol

Research indicates that this compound acts primarily as a dopamine stabilizer . It modulates dopamine receptors, specifically D and D, which are critical in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The compound exhibits a high occupancy of D receptors in vivo, suggesting its potential efficacy in stabilizing dopaminergic activity without causing typical antipsychotic side effects like hypolocomotion or catalepsy .

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

1. Dopaminergic Modulation

- Effect on Dopamine Receptors : The compound shows moderate affinity for D (Ki = 447 nM) and D (Ki = 1305 nM) receptors, indicating its role as a stabilizer rather than a blocker .

- Behavioral Effects : In behavioral tests, it has been shown to stabilize psychomotor functions in rodent models without inducing hyperactivity or sedation .

2. Potential Therapeutic Applications

- Neuropsychiatric Disorders : Due to its dopaminergic activity, it is being explored for use in treating schizophrenia and other related disorders.

- Combination Therapies : Its ability to modulate receptor activity suggests potential applications in combination therapies aimed at enhancing treatment outcomes for neuropsychiatric conditions.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| OSU-6162 (PNU-96391) | Piperidine core with methanesulfonyl substitution | Known for specific action on dopamine receptors |

| Pridopidine | Piperidine derivative with different substituents | Developed specifically for Huntington's disease |

| N-[2-(4-methylsulfanyl)phenyl]-N-propylamine | Similar aromatic substitution but lacks piperidine | Targets serotonin pathways |

Case Studies and Research Findings

A review of current literature highlights several key studies that demonstrate the biological activity of this compound:

- Dopamine Stabilization : A study published in Nature demonstrated that OSU-6162 dampens locomotion in hyperactive rodent models, indicating its stabilizing effect on dopamine levels under stress conditions .

- Pharmacological Investigations : In vitro studies have shown that OSU-6162 interacts selectively with dopamine receptors while exhibiting low affinity for other neuroreceptors, which minimizes side effects typically associated with antipsychotic medications .

- Clinical Implications : The European Medicines Agency (EMA) has reviewed the compound's efficacy in treating conditions like narcolepsy, although it received a negative opinion regarding its therapeutic potential in this context, highlighting the ongoing debate about its clinical utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。